
Tert-butyl N-(4-methylpyridin-2-yl)-N-(2-propylphenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-(4-methylpyridin-2-yl)-N-(2-propylphenyl)carbamate, also known as TAK-700, is a novel androgen synthesis inhibitor that has been extensively studied for its potential use in the treatment of prostate cancer. This compound works by inhibiting the activity of the enzyme CYP17A1, which is involved in the production of androgens such as testosterone.
Mécanisme D'action
Tert-butyl N-(4-methylpyridin-2-yl)-N-(2-propylphenyl)carbamate works by inhibiting the activity of the enzyme CYP17A1, which is involved in the production of androgens such as testosterone. By inhibiting this enzyme, Tert-butyl N-(4-methylpyridin-2-yl)-N-(2-propylphenyl)carbamate reduces the levels of androgens in the body, which can slow the growth and spread of prostate cancer cells.
Biochemical and Physiological Effects:
Tert-butyl N-(4-methylpyridin-2-yl)-N-(2-propylphenyl)carbamate has been shown to reduce the levels of androgens in the body, which can slow the growth and spread of prostate cancer cells. In addition, Tert-butyl N-(4-methylpyridin-2-yl)-N-(2-propylphenyl)carbamate has also been shown to have anti-tumor effects and can induce apoptosis, or programmed cell death, in prostate cancer cells. However, Tert-butyl N-(4-methylpyridin-2-yl)-N-(2-propylphenyl)carbamate can also have side effects such as fatigue, nausea, and diarrhea.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of Tert-butyl N-(4-methylpyridin-2-yl)-N-(2-propylphenyl)carbamate is that it is a highly specific inhibitor of CYP17A1 and does not affect other enzymes involved in androgen synthesis. This makes it a useful tool for studying the role of androgens in various diseases. However, one limitation of Tert-butyl N-(4-methylpyridin-2-yl)-N-(2-propylphenyl)carbamate is that it can be difficult to obtain and is relatively expensive compared to other inhibitors of CYP17A1.
Orientations Futures
There are several future directions for the study of Tert-butyl N-(4-methylpyridin-2-yl)-N-(2-propylphenyl)carbamate. One area of research is the development of new and more effective inhibitors of CYP17A1. In addition, Tert-butyl N-(4-methylpyridin-2-yl)-N-(2-propylphenyl)carbamate could be studied in combination with other drugs to improve its efficacy and reduce its side effects. Finally, Tert-butyl N-(4-methylpyridin-2-yl)-N-(2-propylphenyl)carbamate could be studied in other androgen-dependent diseases such as breast cancer and endometriosis to determine its potential therapeutic value in these conditions.
Méthodes De Synthèse
The synthesis of Tert-butyl N-(4-methylpyridin-2-yl)-N-(2-propylphenyl)carbamate involves several steps starting with the reaction of 4-methylpyridine-2-carboxylic acid with thionyl chloride to form 4-methylpyridine-2-carbonyl chloride. The resulting compound is then reacted with tert-butyl N-(2-propylphenyl)carbamate to form tert-butyl N-(4-methylpyridin-2-yl)-N-(2-propylphenyl)carbamate. The final product is obtained by purifying the compound through recrystallization.
Applications De Recherche Scientifique
Tert-butyl N-(4-methylpyridin-2-yl)-N-(2-propylphenyl)carbamate has been extensively studied for its potential use in the treatment of prostate cancer. It has been shown to be effective in reducing the levels of androgens in the body, which can slow the growth and spread of prostate cancer cells. In addition, Tert-butyl N-(4-methylpyridin-2-yl)-N-(2-propylphenyl)carbamate has also been studied for its potential use in the treatment of other androgen-dependent diseases such as breast cancer and endometriosis.
Propriétés
IUPAC Name |
tert-butyl N-(4-methylpyridin-2-yl)-N-(2-propylphenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-6-9-16-10-7-8-11-17(16)22(19(23)24-20(3,4)5)18-14-15(2)12-13-21-18/h7-8,10-14H,6,9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNGKQLGTOIQWJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=CC=C1N(C2=NC=CC(=C2)C)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 53414826 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

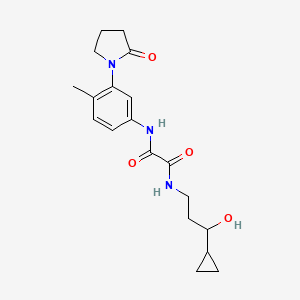
![8-chloro-1-(3,4-dimethylphenyl)-3-(4-ethylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2884895.png)
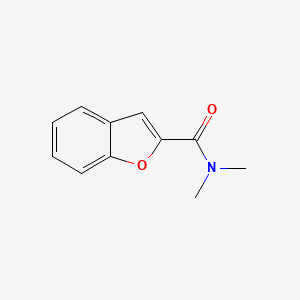
![2-oxo-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2H-chromene-3-carboxamide](/img/structure/B2884899.png)
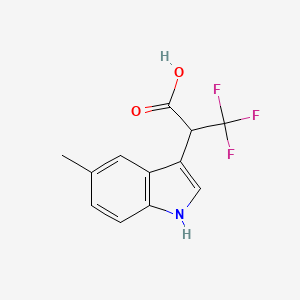
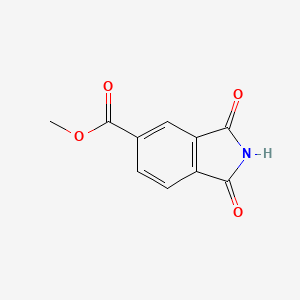
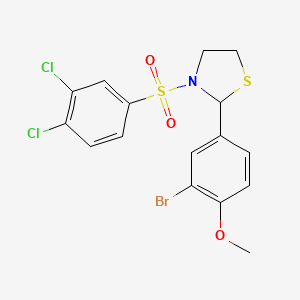
![6-Fluoro-3-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]quinoline](/img/structure/B2884905.png)
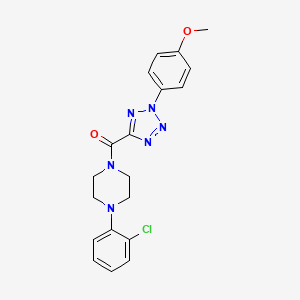
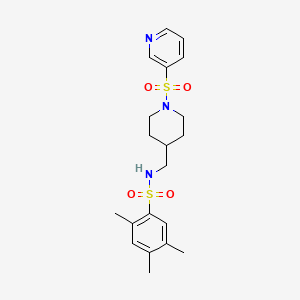

![(E)-methyl 2-(2-((1-(thiophen-2-ylsulfonyl)piperidine-2-carbonyl)imino)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-3(2H)-yl)acetate](/img/structure/B2884913.png)
![benzyl N-[4-(chlorosulfonyl)-1,1,1-trifluorobutan-2-yl]carbamate](/img/structure/B2884915.png)
